11-trans Leukotriene E4

説明

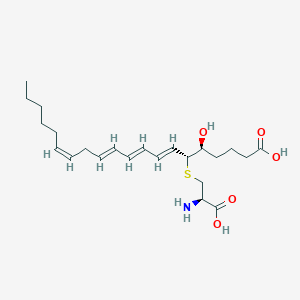

11-trans Leukotriene E4 (11-trans LTE4) is a stereoisomer of leukotriene E4 (LTE4), a cysteinyl leukotriene (CysLT) derived from arachidonic acid via the 5-lipoxygenase pathway. CysLTs, including LTE4, are potent inflammatory mediators implicated in asthma, allergic reactions, and cardiovascular diseases . The "11-trans" designation refers to the trans configuration of the double bond at the 11th carbon, distinguishing it from the native 11-cis LTE4. This structural modification alters its receptor binding affinity, metabolic stability, and biological activity .

11-trans LTE4 is primarily formed during the metabolism of leukotriene C4 (LTC4) and leukotriene D4 (LTD4) or through enzymatic isomerization. For example, in rats fed fish oil diets, 11-trans LTE5 (a homolog with an additional double bond) is produced, suggesting that dietary fatty acids influence leukotriene stereochemistry . Additionally, 11-trans LTE4 is identified as a fecal metabolite in rats after LTC4 administration, highlighting its role in systemic leukotriene clearance .

特性

IUPAC Name |

(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9+,12-11+,16-13+/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRAYGBFWZKMX-DVFCZEDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

5-Lipoxygenase Pathway Derivation

11-trans-LTE4 is derived from the 5-LO pathway, which begins with arachidonic acid oxidation to leukotriene A4 (LTA4). In mast cells, eosinophils, and monocytes, LTA4 is converted to leukotriene C4 (LTC4) via LTC4 synthase, followed by sequential hydrolysis to LTD4 and LTE4 by gamma-glutamyl transpeptidase and dipeptidase, respectively. The 11-trans isomer forms via non-enzymatic isomerization of LTE4 under specific conditions, such as exposure to ultraviolet light or alkaline pH.

Key Enzymatic Steps:

-

Arachidonic Acid → LTA4 : Catalyzed by 5-LO and 5-lipoxygenase-activating protein (FLAP).

-

LTA4 → LTC4 : Conjugation with glutathione via LTC4 synthase.

-

LTC4 → LTD4 → LTE4 : Sequential removal of glutamic acid and glycine.

-

Isomerization to 11-trans-LTE4 : Spontaneous geometric isomerization at the C11 double bond.

Chemical Synthesis

Stereoselective Organic Synthesis

The complex structure of 11-trans-LTE4, with four double bonds (7E,9E,11E,14Z) and three stereocenters (5S,6R,14Z), demands multi-step synthesis with rigorous stereocontrol.

Synthetic Route:

-

Carbon Backbone Assembly :

-

Protection-Deprotection Strategy :

-

Final Deprotection and Isolation :

Challenges:

-

Isomerization during synthesis requires low-temperature conditions (-20°C) and light-protected environments.

-

Yield optimization remains problematic due to competing formation of 11-cis-LTE4.

Isolation from Biological Samples

Urinary Extraction and Purification

11-trans-LTE4 is isolated from human urine, where it is excreted as a stable end metabolite.

Protocol:

-

Sample Collection : Urine is stabilized with antioxidants (e.g., 0.1% butylated hydroxytoluene) and stored at -80°C.

-

Solid-Phase Extraction (SPE) :

-

Cartridge: C18 or mixed-mode reverse-phase.

-

Elution: Methanol/water (80:20) with 0.1% formic acid.

-

-

Immunoaffinity Purification :

Recovery Data:

| Spiked LTE4 (pg/ml) | Measured LTE4 (pg/ml) | Recovery (%) |

|---|---|---|

| 10,000 | 12,780 | 128 |

| 20,000 | 21,660 | 108 |

| 40,000 | 43,200 | 108 |

Data adapted from Cayman Chemical’s spike-and-recovery experiments.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (NMR)

化学反応の分析

反応の種類: 11-trans レウコトリエンE4は、酸化、還元、置換など、さまざまな化学反応を起こします

一般的な試薬と条件: 11-trans レウコトリエンE4を含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。特定の条件は、目的の反応とターゲット製品によって異なります。

生成される主な製品: 11-trans レウコトリエンE4を含む反応から生成される主な製品は、反応の種類によって異なります。たとえば、酸化反応では、化合物のさまざまな酸化形態が得られる可能性があり、還元反応では、還元された誘導体が生成される可能性があります。

4. 科学研究アプリケーション

11-trans レウコトリエンE4は、特に化学、生物学、医学の分野で、いくつかの科学研究アプリケーションを持っています。これは、炎症のメカニズムと、さまざまな生理学的および病理学的プロセスにおけるロイコトリエンの役割を研究するために使用されます。 さらに、これは、ロイコトリエン阻害剤やその他の関連薬の効果を評価するための薬理学的調査における参照化合物としても役立ちます .

科学的研究の応用

Clinical Diagnostics

11-trans LTE4 serves as a significant biomarker for various conditions, particularly those involving mast cell activation. Elevated levels of LTE4, including its 11-trans isomer, are indicative of conditions such as:

- Mast Cell Activation Syndrome (MCAS): Increased urinary excretion of LTE4 correlates with symptoms associated with MCAS. Studies have shown that elevated LTE4 concentrations can assist in diagnosing both clonal and nonclonal MC activation syndromes .

- Asthma Phenotyping: In patients with asthma, particularly those with type 2 inflammation, elevated urinary LTE4 levels have been linked to lower lung function and increased airway inflammation markers, such as eosinophils and exhaled nitric oxide . This suggests that measuring LTE4 can aid in distinguishing asthma phenotypes and tailoring treatment strategies.

Therapeutic Implications

The therapeutic potential of targeting LTE4 pathways has gained attention, especially in the context of asthma management:

- Inhibition of Leukotriene Synthesis: The use of leukotriene receptor antagonists (LTRAs) and 5-lipoxygenase inhibitors has been explored to mitigate the effects of leukotrienes, including LTE4. For instance, zileuton has been shown to decrease LTE4 levels when administered to patients .

- Novel Therapeutics: Research indicates that targeting specific receptors associated with LTE4 may lead to new therapeutic avenues. For example, GPR99 has been identified as a potential receptor for LTE4, suggesting that modulation of this pathway could have therapeutic benefits in allergic inflammation .

Research Findings

Numerous studies have investigated the biological effects and mechanisms of action of 11-trans LTE4:

- Inflammatory Responses: Research demonstrates that LTE4 can enhance bronchoconstriction and promote eosinophil accumulation in asthmatic patients. Inhalation studies showed that LTE4 provoked significant airway responses compared to other leukotrienes like LTC4 and LTD4 .

- Receptor Interactions: The interaction between LTE4 and various receptors has been a focus area. Studies indicate that LTE4 acts on distinct receptors beyond the classical cysteinyl leukotriene receptors (CysLT1R and CysLT2R), including the P2Y12 receptor, which plays a role in mediating inflammatory responses .

Data Summary: Key Findings from Case Studies

作用機序

11-trans レウコトリエンE4の作用機序には、システイニルロイコトリエン受容体などの特定の受容体との相互作用が含まれます。 これらの相互作用は、炎症性サイトカイン、ケモカイン、ヒスタミンの放出につながり、血管拡張、血管透過性の増加、炎症部位への免疫細胞の移動をもたらします . この化合物の効果は、Gタンパク質共役受容体とさまざまな下流シグナル伝達経路によって媒介されます .

類似の化合物:

- レウコトリエンE4

- レウコトリエンC4

- レウコトリエンD4

比較: 11-trans レウコトリエンE4は、C-11二重結合における特定の異性化により、他のロイコトリエンとは異なるユニークな化合物です。 モルモット回腸の収縮など、レウコトリエンE4と同様の生物学的活性を共有していますが、構造上の違いにより、異なる薬理学的特性が生じる可能性があります .

類似化合物との比較

Clinical and Research Implications

- Asthma/Allergy: Urinary LTE4 is elevated during aspirin-exacerbated respiratory disease (AERD) and allergen challenges, making it a diagnostic biomarker .

- Diabetes : Elevated urinary LTE4 correlates with poor glycemic control in type 1 and type 2 diabetes, but 11-trans LTE4 levels remain unstudied .

生物活性

11-trans Leukotriene E4 (LTE4) is a biologically active eicosanoid derived from the metabolism of arachidonic acid through the lipoxygenase pathway. It is recognized as a significant mediator in various inflammatory and allergic responses, particularly in conditions such as asthma and mast cell activation syndromes. This article explores the biological activity of LTE4, its mechanisms, clinical implications, and relevant research findings.

LTE4 is produced by the enzymatic conversion of leukotriene C4 (LTC4) through the action of γ-glutamyl transpeptidase, primarily in mast cells, eosinophils, and macrophages. Unlike its precursors LTC4 and LTD4, LTE4 exhibits distinct biological activities due to its stability and unique receptor interactions. Although it binds poorly to classical cysteinyl leukotriene receptors (CysLT1R and CysLT2R), LTE4 has been shown to elicit significant physiological responses:

- Vasodilation and Vascular Permeability : LTE4 induces vascular leakage and edema, particularly in allergic reactions. Studies have demonstrated that LTE4 enhances contractile responses in airway smooth muscle and increases vascular permeability in guinea pig models .

- Airway Hyperresponsiveness : In asthmatic patients, LTE4 has been implicated in airway hyperreactivity, particularly among those who are aspirin-sensitive. Its presence correlates with increased bronchial responsiveness to allergens .

- Mast Cell Activation : Elevated levels of LTE4 are associated with mast cell activation syndromes (MCAS), where it serves as a biomarker for diagnosing conditions linked to excessive mast cell degranulation .

Asthma and Allergic Reactions

Research indicates that urinary LTE4 levels can serve as a non-invasive biomarker for asthma severity. Elevated concentrations correlate with decreased lung function and increased eosinophilic inflammation . In a study involving 597 participants, urinary LTE4 was significantly higher in individuals with severe asthma compared to healthy controls, suggesting its potential role in asthma phenotyping .

Mast Cell Activation Syndromes

In patients with MCAS, chronic elevation of urinary LTE4 levels has been observed. This elevation can aid in diagnosing systemic mastocytosis and other related disorders. The measurement of LTE4 alongside other mediators such as histamine metabolites provides a comprehensive view of mast cell activity .

Case Studies

- Asthma Attacks : A study found that during asthma attacks, atopic asthmatics exhibited significantly higher urinary excretion of LTE4 compared to control levels. This suggests that monitoring LTE4 levels could help assess acute exacerbations in asthma management .

- Mast Cell Activation : In patients suspected of having MCAS, elevated urinary LTE4 was associated with symptoms triggered by allergens or medications like aspirin. The presence of elevated LTE4 levels helped narrow down the diagnosis to specific mast cell-related disorders .

Table 1: Comparison of Urinary LTE4 Levels

| Condition | Urinary LTE4 Level (pg/mg creatinine) | Reference Range |

|---|---|---|

| Healthy Controls | ≤104 | Normal |

| Asthmatic Patients | >104 | Elevated |

| Mast Cell Activation Syndrome | Variable (often elevated) | Indicative of MCAS |

Table 2: Correlation Between LTE4 Levels and Clinical Parameters

| Clinical Parameter | Correlation with Urinary LTE4 Levels |

|---|---|

| Lung Function (FEV1) | Negative correlation |

| Eosinophil Count | Positive correlation |

| Exhaled Nitric Oxide | Positive correlation |

Q & A

Q. What methodological considerations are critical for quantifying 11-trans Leukotriene E4 in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound due to its high sensitivity (limit of detection: 10 pg/mL) and low inter-/intra-assay variability (<6%) . However, enzyme-linked immunosorbent assay (ELISA) is more accessible for clinical studies, though it requires validation via serial dilution or solid-phase extraction to avoid matrix interference . Urinary stability studies indicate that this compound remains intact at −80°C for months without preservatives, but pH adjustment or antioxidants like 4-hydroxy-TEMPO do not enhance stability .

Q. How does this compound biosynthesis differ from canonical leukotriene pathways?

this compound is synthesized via the 5-lipoxygenase pathway, where arachidonic acid is converted to LTA4, then conjugated with glutathione to form LTC4. Sequential enzymatic cleavage by γ-glutamyl transpeptidase and dipeptidase produces LTD4 and LTE4, respectively. The 11-trans isomer arises from stereochemical modifications during LTA4 hydrolysis, distinct from the 14,15-leukotriene pathway . Eosinophils, mast cells, and macrophages are primary cellular sources, with platelet activation further amplifying production .

Q. What role does this compound play in asthma pathophysiology?

this compound is a potent bronchoconstrictor, 14–39× more potent than histamine in asthmatic airways . It synergizes with prostaglandins (e.g., PGD2) to activate Th2 cells, amplifying cytokine release and eosinophil recruitment . Elevated urinary levels correlate with aspirin-exacerbated respiratory disease (AERD/N-ERD), where post-aspirin challenge increases LTE4 excretion by 56% (SMD 0.56, 95% CI: 0.26–0.85) . However, its weak binding to CYSLTR1/2 receptors suggests alternative signaling via GPR99 .

Advanced Research Questions

Q. How can contradictory data on this compound urinary excretion in diabetes be reconciled?

In type 1 diabetes, intensive glycemic control reduces urinary LTE4 by 32% (p=0.008) due to diminished oxidative stress, correlating with HbA1c changes (r=0.78, p<0.001) . However, type 2 diabetes patients show no significant reduction, likely due to insulin resistance-driven inflammation persisting despite HbA1c improvements . Cohort selection (e.g., exclusion of uncontrolled asthma or recent infections) may also bias results, as LTE4 levels are influenced by comorbidities .

Q. What experimental designs optimize detection of this compound’s bronchoconstrictive effects?

Use partial expiratory flow-volume curves (e.g., V30-P) instead of FEV1, as LTE4 induces prolonged small-airway constriction. In asthmatics, a 30% V30-P reduction requires 0.058 mM LTE4 vs. 0.30 mM in normals, highlighting airway hyperresponsiveness . Challenge protocols should standardize aspirin provocation (oral or inhaled) and measure LTE4 4–6 hours post-challenge to capture peak excretion .

Q. Why do meta-analyses of urinary LTE4 in N-ERD studies exhibit high heterogeneity (I²=42–78%)?

Heterogeneity stems from methodological variability:

- Measurement techniques : LC-MS/MS vs. ELISA introduces 20–30% variability in pg/mg creatinine ratios .

- Cohort selection : Studies excluding severe asthma or recent infections overestimate diagnostic specificity (e.g., 619.73 ± 701.32 pg/mL in pediatric wheezing vs. 271.39 ± 83 pg/mL in controls) .

- Geographic bias : Meta-regression shows location explains 100% of I², possibly due to genetic/environmental factors .

Q. How does this compound interact with renal function in chronic inflammatory diseases?

LTE4 is renally excreted (4–16% of total production) and accumulates in glomerulonephritis, elevating urinary levels to 101 pg/mg creatinine in aspirin-sensitive asthma vs. 43 pg/mg in controls (p<0.002) . However, renal dysfunction confounds measurements, as creatinine-adjusted ratios may mask true leukotriene activity. Studies using unextracted urine without creatinine normalization report stronger disease correlations (SMD 0.80 vs. 0.45) .

Methodological Recommendations

- Sample Handling : Store urine at −80°C without additives; avoid repeated freeze-thaw cycles .

- Assay Validation : Cross-validate ELISA with LC-MS/MS in 10% of samples to ensure precision .

- Statistical Reporting : Use standardized mean differences (SMD) for meta-analyses but report absolute pg/mg creatinine for clinical relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。